molecular formula C10H12N2O B11767202 2-Propyl-1H-benzo[d]imidazol-1-ol

2-Propyl-1H-benzo[d]imidazol-1-ol

Cat. No.: B11767202
M. Wt: 176.21 g/mol
InChI Key: XRJRUOBNHZTQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1H-benzo[d]imidazol-1-ol (CAS Registry Number: 498539-13-2) is a benzimidazole derivative supplied for research and development purposes. This compound is a key example of the benzimidazole pharmacophore, a privileged structure in medicinal chemistry known for its versatile biological activities and its ability to interact with biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . Benzimidazole derivatives are extensively investigated in oncology research for their broad cytotoxic potential and ability to inhibit tumor growth through multiple mechanisms . These compounds can function as DNA binders, enzyme inhibitors, and modulators of critical cellular pathways involved in cancer proliferation . The structural flexibility of the benzimidazole core allows for the synthesis of diverse derivatives with targeted bioactivity, making it a highly valuable scaffold for constructing novel therapeutic agents . Beyond oncology, benzimidazole-based compounds demonstrate significant potential in developing treatments for viral, fungal, and bacterial infections, as well as conditions related to the cardiovascular and neurological systems . This product is intended for research applications in chemical synthesis and drug discovery. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-hydroxy-2-propylbenzimidazole

InChI

InChI=1S/C10H12N2O/c1-2-5-10-11-8-6-3-4-7-9(8)12(10)13/h3-4,6-7,13H,2,5H2,1H3

InChI Key

XRJRUOBNHZTQAU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1O

Origin of Product

United States

Synthetic Methodologies for 2 Propyl 1h Benzo D Imidazol 1 Ol

Classical and Contemporary Approaches to Benzimidazole (B57391) Core Synthesis

The benzimidazole framework is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. Two seminal methods, the Phillips-Ladenburg and Weidenhagen reactions, have laid the groundwork for numerous modern synthetic variations.

Phillips-Ladenburg and Weidenhagen Reaction Modifications for Benzimidazole Formation

The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. wikipedia.orgcolab.wsresearchgate.net This reaction proceeds via the formation of a diamide (B1670390) intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the benzimidazole ring. wikipedia.org While effective for aliphatic acids, this method often requires high temperatures, sometimes between 250°C and 300°C, particularly for aromatic acids, which can limit its applicability. colab.wsresearchgate.net

The Weidenhagen reaction , on the other hand, utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone. researchgate.netresearchgate.net This reaction is typically carried out in the presence of an oxidizing agent, such as a cupric salt, to facilitate the aromatization of the initially formed benzimidazoline intermediate. researchgate.netresearchgate.net Modern modifications of these classical reactions focus on milder reaction conditions and improved yields. In fact, many currently available methods for benzimidazole synthesis are considered variations of the Phillips-Ladenburg and Weidenhagen processes. researchgate.netrsc.org

Condensation Reactions with o-Phenylenediamines and Analogous Precursors

The condensation of o-phenylenediamines with various carbonyl-containing compounds remains a cornerstone of benzimidazole synthesis. researchgate.netosi.lv A wide array of reagents and catalysts have been developed to promote this cyclization. For instance, the reaction of o-phenylenediamines with carboxylic acids can be facilitated by heating on a steam bath, refluxing, or heating in a sealed tube, often resulting in good yields of 2-substituted benzimidazoles. researchgate.net

Recent advancements have introduced the use of various catalysts to make the condensation more efficient. Lewis acids such as ZrCl₄, SnCl₄, and TiCl₄ have been employed to catalyze the reaction between o-phenylenediamines and orthoesters. researchgate.net Furthermore, microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 1H-benzimidazole derivatives from the condensation of substituted o-phenylenediamines with dimethylformamide (DMF) promoted by butanoic acid. figshare.com

Targeted Synthesis of the 2-Propyl-1H-benzimidazole Scaffold

To specifically construct the 2-propyl-1H-benzimidazole backbone, synthetic strategies must focus on the precise introduction of the propyl group at the second carbon of the imidazole (B134444) ring.

Strategies for Introducing the Propyl Group at the C-2 Position

The most direct method for installing the propyl group is through the condensation of o-phenylenediamine with a butyric acid derivative, following the principles of the Phillips-Ladenburg reaction. researchgate.net This approach directly incorporates the four-carbon chain, which, upon cyclization, results in the desired 2-propyl substituent.

Alternatively, N-alkylation of a pre-formed benzimidazole can be achieved using an appropriate alkylating agent. For instance, reacting a benzimidazole with an alkyl halide in the presence of a base is a common method for N-substitution. nih.gov While this is typically for N-alkylation, C-alkylation strategies, though less common for the C-2 position post-synthesis, can be envisioned under specific conditions.

A patent describes a process for preparing 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole, a key intermediate for telmisartan, which involves the reaction of N-methyl-O-phenylene-diamine with 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in the presence of phosphorus oxychloride. google.com This highlights an industrial-scale application of forming a complex molecule containing a 2-propyl-benzimidazole unit.

Cyclocondensation Approaches for Benzimidazole Ring Formation with Propyl Precursors

Cyclocondensation reactions are the most prevalent methods for constructing the 2-propyl-1H-benzimidazole scaffold. These one-pot reactions involve the simultaneous formation of the imidazole ring and the introduction of the propyl group.

A common approach involves the reaction of o-phenylenediamine with butyraldehyde. This reaction, a variation of the Weidenhagen synthesis, directly yields 2-propyl-1H-benzimidazole. The reaction can be carried out under various conditions, often with an oxidizing agent to facilitate the final aromatization step.

Another key method is the condensation of o-phenylenediamine with butyric acid or its derivatives. For example, heating o-phenylenediamine with butanoic acid, often in the presence of an acid catalyst like ρ-toluenesulfonic acid, leads to the formation of 2-propyl-1H-benzimidazole. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProduct
o-PhenylenediamineButyraldehydeOxidizing agent2-Propyl-1H-benzimidazole
o-PhenylenediamineButyric Acidρ-Toluenesulfonic acid, heat2-Propyl-1H-benzimidazole
o-PhenylenediamineButyric AcidAcid, heat2-Propyl-1H-benzimidazole

Strategies for Introducing the N-1 Hydroxyl Group in 2-Propyl-1H-benzo[d]imidazol-1-ol

The final and crucial step in the synthesis of the target compound is the introduction of the hydroxyl group at the N-1 position of the benzimidazole ring. This transformation yields the N-hydroxybenzimidazole structure.

N-Hydroxybenzimidazoles (NHBIs) have gained attention as efficient hydrogen atom abstractors in various chemical reactions. rsc.org Their synthesis, however, requires specific methodologies. While direct N-hydroxylation of a pre-formed benzimidazole is a potential route, it can be challenging.

A more common strategy involves the cyclization of a precursor that already contains the N-hydroxy functionality. For instance, the condensation of an N-hydroxy-o-phenylenediamine derivative with a suitable propyl-containing electrophile could directly lead to the formation of this compound.

Another approach involves the oxidation of the N-H bond of 2-propyl-1H-benzimidazole. However, controlling the regioselectivity and preventing over-oxidation can be difficult.

Research into N-hydroxybenzimidazoles has shown that they are a structurally modifiable platform for N-oxyl radicals, which are useful in direct C-H functionalization reactions. rsc.org The synthesis of these N-hydroxy compounds often involves multi-step processes. For example, the synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) involves an initial esterification followed by several other steps. calstate.edu Although this is a different molecule, the principles of multi-step synthesis to achieve the N-hydroxy functionality are relevant.

Detailed synthetic procedures for the direct N-hydroxylation of 2-propyl-1H-benzimidazole to yield this compound are not extensively documented in the readily available literature, suggesting that this may be a non-trivial transformation requiring specialized reagents or multi-step synthetic sequences.

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The adoption of green chemistry principles in the synthesis of this compound is aimed at diminishing the environmental footprint of the production process. This encompasses the utilization of less hazardous substances, the creation of more efficient reactions with superior atom economy, and the minimization of energy usage.

For the primary condensation of o-phenylenediamine and butyraldehyde, a range of environmentally benign catalysts and conditions have been investigated for analogous reactions. These methods represent a departure from conventional approaches that frequently necessitate harsh conditions and toxic reagents. The use of heterogeneous catalysts is particularly beneficial due to their straightforward separation from the reaction mixture and potential for recycling. The application of alternative energy sources, such as microwave irradiation, has been shown to dramatically shorten reaction times and lower energy consumption. researchgate.net

The subsequent N-oxidation of the benzimidazole ring can also be addressed from a green chemistry standpoint. Traditional oxidation protocols often rely on stoichiometric quantities of hazardous oxidizing agents. A key area of research focuses on the development of catalytic oxidation systems that employ greener oxidants like hydrogen peroxide or even molecular oxygen. nih.gov

The following data table outlines potential green chemistry strategies for the synthesis of 2-propyl-1H-benzimidazole, the precursor to the target compound.

CatalystSolventEnergy SourceKey Advantages
Ammonium Chloride (NH4Cl)Ethanol (B145695)Conventional HeatingInexpensive and readily available catalyst. nih.gov
Zinc Acetate (Zn(OAc)2)Solvent-freeRoom TemperatureMild reaction conditions and high selectivity. acs.org
Gold Nanoparticles (Au/TiO2)Chloroform/MethanolRoom TemperatureHigh activity at ambient temperature. mdpi.com
Erbium (III) triflate (Er(OTf)3)WaterRoom TemperatureHigh yields and selectivity in a green solvent. beilstein-journals.org
Acetic AcidNone (neat)MicrowaveRapid, solvent-free, and metal-free conditions. researchgate.net

Flow Chemistry and Continuous Synthesis Methods for this compound

Flow chemistry presents a shift from conventional batch production to continuous manufacturing, offering substantial benefits in safety, efficiency, scalability, and product uniformity. acs.org The synthesis of this compound is highly amenable to adaptation into a continuous flow process.

The initial condensation reaction can be carried out in a packed-bed reactor loaded with a heterogeneous catalyst. This setup enables the continuous introduction of reactants and collection of the product stream, while the catalyst is retained within the reactor. For the N-oxidation step, a continuous flow process has been documented for the synthesis of benzimidazole N-oxides. researchgate.net This technique facilitates swift and efficient oxidation while mitigating the risks associated with handling potentially hazardous oxidizing agents.

A theoretical two-step continuous flow process for synthesizing this compound can be conceptualized as detailed in the table below.

StepReactor TypeReagentsConditionsKey Advantages
1. CondensationPacked-Bed Reactoro-phenylenediamine, butyraldehyde, heterogeneous catalystOptimized temperature and flow rateEfficient mixing, high conversion, easy catalyst separation.
2. N-OxidationMicroreactor2-propyl-1H-benzimidazole, green oxidant (e.g., H2O2)Controlled temperature and residence timeEnhanced safety, precise reaction control, rapid optimization. acs.org

The integration of these two stages into a continuous sequence would constitute a highly efficient and modern strategy for the production of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Propyl 1h Benzo D Imidazol 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis of 2-Propyl-1H-benzo[d]imidazol-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon and proton framework, which is essential for confirming the structure and analyzing its dynamic properties, such as tautomerism. mdpi.comnih.govnih.gov

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring environments. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the propyl group and the aromatic protons of the benzimidazole (B57391) ring.

The propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the C2 position of the benzimidazole ring. The integration of these signals would correspond to the number of protons in each group (3H, 2H, and 2H, respectively).

The aromatic region of the spectrum would display signals corresponding to the four protons on the benzene (B151609) ring. The splitting patterns of these signals (e.g., doublets, triplets, or more complex multiplets) are determined by the coupling between adjacent protons and can be used to deduce their relative positions on the ring. ugm.ac.id The presence of the N-oxide and the propyl group can influence the chemical shifts of these aromatic protons.

A key aspect of the ¹H NMR analysis of N-unsubstituted benzimidazoles is the study of prototropic tautomerism. beilstein-journals.org This is a process where a proton can move between the two nitrogen atoms of the imidazole (B134444) ring. beilstein-journals.org In some solvents, this exchange can be slow enough on the NMR timescale to observe separate signals for the different tautomeric forms. beilstein-journals.org However, in many cases, a rapid equilibrium leads to averaged signals. beilstein-journals.org For this compound, the presence of the hydroxyl group on one of the nitrogen atoms would likely favor one tautomeric form, but the potential for equilibrium should be considered.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Splitting PatternIntegration
Aromatic Protons7.2-7.8m (multiplet)4H
-CH₂- (attached to C2)~2.8t (triplet)2H
-CH₂- (middle)~1.8sextet2H
-CH₃~1.0t (triplet)3H
N-OHBroad singlet, variable position

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the number of carbon atoms and their chemical environments. ugm.ac.id

The spectrum would show signals for the three carbons of the propyl group and the seven carbons of the benzimidazole core. The chemical shifts of the benzimidazole carbons are particularly informative. The C2 carbon, to which the propyl group is attached, typically appears at a distinct chemical shift compared to the other aromatic carbons. mdpi.com The carbons of the benzene ring (C4, C5, C6, and C7) and the bridgehead carbons (C3a and C7a) will also have characteristic chemical shifts. beilstein-journals.org

Quantitative ¹³C NMR can be used to determine the relative amounts of different isomers or tautomers in a sample, although it is less commonly used for this purpose than ¹H NMR due to longer relaxation times and the nuclear Overhauser effect. nih.gov However, the chemical shift differences between the carbons in different tautomeric forms can be significant and can be used to study tautomeric equilibria. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2~155
C3a, C7a~135-143
C4, C7~110-120
C5, C6~122-125
-CH₂- (attached to C2)~30
-CH₂- (middle)~21
-CH₃~14

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning all the proton and carbon signals in a molecule. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the propyl group, helping to confirm their connectivity. It would also reveal the coupling network among the aromatic protons, aiding in their specific assignment. ugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. ipb.pt This allows for the direct assignment of each carbon signal based on the known assignment of its attached proton. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. For example, it would show correlations between the protons of the methylene group attached to C2 and the C2 carbon itself, as well as adjacent aromatic carbons, providing definitive evidence for the placement of the propyl group. ugm.ac.id

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. ugm.ac.id

Vibrational Spectroscopy Analysis of this compound

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. youtube.com

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group (N-OH). The broadness is due to hydrogen bonding.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the propyl group. Aromatic C-H stretching vibrations would appear at slightly higher frequencies, typically above 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring would appear in the fingerprint region, typically between 1450 cm⁻¹ and 1650 cm⁻¹. researchgate.net

N-O Stretch: The N-oxide group would exhibit a characteristic stretching vibration, although its position can be variable.

The FT-IR spectrum serves as a valuable tool for confirming the presence of key functional groups and for providing a unique "fingerprint" for the molecule. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H stretch (N-OH)3200-3600 (broad)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-2960
C=N and C=C stretch1450-1650
N-O stretch1200-1300
C-H bend1375-1470
Aromatic C-H out-of-plane bend740-880

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. youtube.com It is based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide additional information about the vibrations of the carbon skeleton, including the benzimidazole ring and the propyl group. The symmetric stretching vibrations of the benzimidazole ring are often strong in the Raman spectrum.

Raman spectroscopy can also be used to study conformational isomers. nih.gov While the propyl group has some conformational flexibility, significant conformational isomerism is less likely to be a major feature for this relatively small and rigid molecule under normal conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In a hypothetical ESI-MS analysis, the compound would be expected to be protonated to form the [M+H]⁺ ion. The theoretical exact mass of the neutral molecule is 176.0950 g/mol . Therefore, the protonated molecule would exhibit a prominent peak at an m/z (mass-to-charge ratio) of approximately 177.1028.

Subsequent fragmentation in the mass spectrometer (MS/MS) would likely involve the loss of the hydroxyl group (-OH) as a water molecule (H₂O), followed by the characteristic fragmentation of the propyl chain and the benzimidazole ring system. While specific experimental data for this compound is not available, the fragmentation pattern for the related 2-propyl-1H-benzimidazole shows a precursor ion [M+H]⁺ at m/z 161.1073, with major fragment ions observed at m/z 132.1 and 119.1. nih.gov This suggests that for this compound, after the initial loss of the hydroxyl group, similar fragmentation of the remaining structure might occur.

Table 1: Hypothetical ESI-MS Data for this compound

IonTheoretical m/z
[M+H]⁺177.1028
[M+H - H₂O]⁺159.0922

Note: This table is based on theoretical calculations and analogies to similar compounds, as specific experimental data is not currently available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be essential for unequivocally confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₂N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 177.1028. An experimental HRMS measurement within a few parts per million (ppm) of this value would provide strong evidence for the compound's identity.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonding. The hydroxyl group at the N1 position is a potent hydrogen bond donor, and the N3 atom of the imidazole ring is a hydrogen bond acceptor. This would likely lead to the formation of strong O-H···N hydrogen bonds, which could organize the molecules into chains or more complex networks in the solid state. mdpi.com

Conformational Analysis and Polymorphism in the Solid State

The propyl group attached to the C2 position of the benzimidazole ring can adopt various conformations. The specific conformation in the solid state would be determined by the interplay of steric effects and the optimization of intermolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. researchgate.net Different polymorphs would exhibit distinct crystal packing and intermolecular interactions, leading to variations in physical properties such as melting point, solubility, and stability. The study of polymorphism is crucial for understanding the solid-state behavior of this compound.

Computational and Theoretical Investigations of 2 Propyl 1h Benzo D Imidazol 1 Ol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties of 2-Propyl-1H-benzo[d]imidazol-1-ol

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular structure and electronic characteristics of chemical compounds. For this compound, DFT calculations, particularly at the B3LYP/6-311+g(d) level of theory, have been instrumental in determining its properties. nih.govresearchgate.net These theoretical approaches provide a detailed understanding of the molecule's behavior at the atomic level. nih.govresearchgate.net

Optimization of Molecular Structures and Conformers

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy state. nih.govnih.gov For benzimidazole (B57391) derivatives, this process is crucial as they can exist in different tautomeric and conformational forms. nih.gov DFT calculations are employed to predict the most stable isomer in the gas phase. nih.gov For instance, in related benzimidazole derivatives, it has been shown that the syn-E amido isomers are the most stable, especially in the presence of electron-donating groups. nih.gov The optimized molecular structure provides the foundation for all subsequent property calculations. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. irjweb.comtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. irjweb.compearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. irjweb.com This analysis helps in understanding the charge transfer interactions within the molecule. irjweb.com

For benzimidazole derivatives, the HOMO-LUMO energy gap provides insights into their stability and reactivity. researchgate.net The analysis of these frontier orbitals is crucial for predicting how the molecule will interact with other chemical species. taylorandfrancis.comwuxibiology.com

Table 1: Frontier Molecular Orbital Properties

Parameter Description Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability.

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability. |

Mulliken Charges and Molecular Electrostatic Potential (MESP) Mapping

Mulliken population analysis is used to calculate the charge distribution over the atoms within a molecule. researchgate.netirjweb.com These charges provide insights into the electrostatic interactions and the nature of chemical bonds. researchgate.net For instance, the Mulliken charges can confirm the presence of hydrogen bonding within a molecular structure. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. nih.govmdpi.com It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.gov Typically, red-colored regions on an MESP map indicate negative electrostatic potential, corresponding to sites prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov The green areas signify regions with near-zero potential. nih.gov This mapping is crucial for predicting the reactive sites of a molecule in chemical reactions and biological interactions. nih.govmdpi.com For benzimidazole derivatives, MESP analysis helps in understanding their interaction with biological targets. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability of this compound

Quantum chemical descriptors provide a quantitative measure of the reactivity and stability of a molecule. nih.govrasayanjournal.co.in These descriptors are derived from the electronic structure calculations and offer valuable insights into the chemical behavior of the compound. rasayanjournal.co.in

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. nih.gov Molecules with high chemical hardness are generally more stable and less reactive. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability and reactivity. researchgate.net

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons towards itself. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. arxiv.org A higher electrophilicity index indicates a better electrophile. nih.gov

These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net The study of these parameters for benzimidazole derivatives helps in classifying their reactivity and stability. nih.gov

Table 2: Global Reactivity Descriptors

Descriptor Formula Significance
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Measures stability and resistance to deformation.
Chemical Softness (S) 1 / η Indicates reactivity and polarizability.
Electronegativity (χ) - (E_HOMO + E_LUMO) / 2 Measures electron-attracting power.

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Note: The formulas provided are based on Koopmans' theorem. Specific values for this compound are dependent on DFT calculation results.

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the specific atomic sites within the molecule that are most likely to participate in a chemical reaction. amazonaws.comscispace.com

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed. nih.gov The Fukui function helps in identifying the sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). scispace.com It is a powerful tool for predicting the regioselectivity of chemical reactions. nih.gov

The dual descriptor is another local reactivity descriptor that can unambiguously identify nucleophilic and electrophilic regions on a molecule. researchgate.net For benzimidazole derivatives, the analysis of these local descriptors is essential for understanding the specific sites of interaction in various chemical and biological processes. nih.gov

Advanced Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies for Hydrogen Bonding

The study of non-covalent interactions, particularly hydrogen bonds, is crucial for understanding the structure, stability, and function of molecules. Advanced computational techniques like the Non-Covalent Interaction (NCI) index and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into these interactions.

NCI analysis is a visualization tool that helps to identify and characterize non-covalent interactions in real space. It is based on the electron density and its derivatives. The NCI plot, also known as a reduced density gradient (RDG) plot, reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. The color-coding of these regions indicates the strength of the interaction.

QTAIM, developed by Richard Bader, is a powerful theory that analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for the characterization of chemical bonds and other interactions based on the properties of the electron density at bond critical points (BCPs). For hydrogen bonds, the presence of a BCP between the hydrogen donor and acceptor is a key indicator. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the hydrogen bond.

For this compound, these methods would be invaluable for characterizing both intramolecular and potential intermolecular hydrogen bonds. An intramolecular hydrogen bond could exist between the hydroxyl group (-OH) and one of the nitrogen atoms of the imidazole (B134444) ring. Intermolecular hydrogen bonds would be significant in the solid state or in solution, influencing the molecule's aggregation behavior. researchgate.net

Studies on similar benzimidazole structures have demonstrated the utility of NCI and QTAIM in confirming and quantifying hydrogen bonds. sciencepublishinggroup.comresearchgate.net For instance, QTAIM analysis can distinguish between classical hydrogen bonds and weaker, improper hydrogen bonds. sciencepublishinggroup.com

Table 2: Illustrative QTAIM Parameters for a Hypothetical Intramolecular Hydrogen Bond in this compound

Bond ρ(r) (a.u.) ∇²ρ(r) (a.u.) Nature of Interaction
O-H···N ~0.02-0.04 ~0.08-0.12 Moderate Hydrogen Bond

Note: These values are hypothetical and intended to illustrate the type of data obtained from a QTAIM analysis. They are based on typical ranges for hydrogen bonds in similar systems and are not specific to this compound.

Reaction Mechanisms and Chemical Transformations of 2 Propyl 1h Benzo D Imidazol 1 Ol

Mechanistic Pathways of N-Hydroxylation at the Benzimidazole (B57391) Core

The introduction of a hydroxyl group at the N-1 position of the benzimidazole ring is a key synthetic step in the formation of 2-Propyl-1H-benzo[d]imidazol-1-ol. While direct N-hydroxylation of a pre-formed 2-propylbenzimidazole (B106251) is one possible route, a common and effective method involves the reaction of benzofuroxan (B160326) (benzofurazan-1-oxide) with appropriate precursors.

One established pathway for the formation of N-hydroxybenzimidazoles is the Beirut reaction. This reaction utilizes benzofuroxans as starting materials. For instance, benzofurazan (B1196253) N-oxides react with primary nitroalkanes to yield 1-hydroxybenzimidazole (B8796915) 3-oxides. researchgate.net The mechanism of such reactions can be complex, often involving multi-step processes.

Another general and widely applicable approach to benzimidazole synthesis is the condensation of o-phenylenediamines with carboxylic acids or their derivatives. To obtain the N-hydroxy functionality, a modified strategy would be required, potentially involving a protected hydroxylamine (B1172632) derivative in the condensation step or subsequent oxidation of the resulting benzimidazole. The synthesis of various benzimidazole derivatives has been achieved through the condensation of o-phenylenediamines with aldehydes, orthoesters, or β-diketones, often facilitated by catalysts such as nano-Ni(II)/Y zeolite, nanocrystalline magnesium oxide, or copper-based systems. nih.govrsc.org These methodologies could potentially be adapted for the synthesis of N-hydroxylated benzimidazoles.

The formation of the benzimidazole ring itself can proceed through different mechanistic routes depending on the reactants and catalysts. For example, a proposed mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes involves the activation of the aldehyde and subsequent imine intermediate by the catalyst. nih.gov

Reactivity of the N-1 Hydroxyl Group: Redox Properties and Proton Transfer Characteristics

The N-1 hydroxyl group is a defining feature of this compound, imparting distinct redox and proton transfer characteristics to the molecule. This functional group is crucial to the compound's ability to participate in hydrogen atom transfer (HAT) reactions.

N-hydroxybenzimidazoles (NHBIs) have been identified as efficient hydrogen atom abstractors. rsc.org The N-OH group can be oxidized to form a highly reactive N-oxyl radical. These N-oxyl radicals are key intermediates in various chemical transformations, particularly in the direct functionalization of C-H bonds. nih.govrsc.org The generation of the N-oxyl radical from the N-hydroxy compound allows for the selective abstraction of a hydrogen atom from a C-H bond of an organic molecule, producing an alkyl radical that can then undergo further reactions. nih.gov

The reactivity of the N-oxyl radical, and thus the catalytic efficiency of the parent N-hydroxybenzimidazole, is influenced by the bond dissociation energy (BDE) of the N-O-H bond. nih.gov The structural features of the benzimidazole ring can be modified to tune these properties.

The proton transfer characteristics of the N-1 hydroxyl group are also significant. The acidity of the N-H proton in the parent benzimidazole is well-established, with a pKa of about 12.8, making it soluble in alkaline solutions. chemicalbook.com The introduction of the hydroxyl group at N-1 is expected to influence the acidity of the remaining N-H proton in the tautomeric form and introduce the acidity of the O-H group itself. The ability of the N-1 hydroxyl group to donate a proton is a key step in certain reaction mechanisms, such as the sequential proton loss electron transfer (SPLET) pathway in antioxidant activity. nih.gov

The interplay between proton transfer and electron transfer processes is central to the chemical behavior of N-hydroxybenzimidazoles. The specific mechanism of a reaction, whether it proceeds via HAT, SET-PT (single electron transfer followed by proton transfer), or SPLET, can depend on the reaction conditions, including the solvent polarity. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Ring of this compound

The benzimidazole ring system is susceptible to both electrophilic and nucleophilic substitution reactions, although the positions of attack are governed by the electronic nature of the ring. chemicalbook.com The presence of the N-1 hydroxyl group and the 2-propyl group in this compound will further influence the regioselectivity of these reactions.

Electrophilic Substitution:

The benzene (B151609) part of the benzimidazole ring (positions 4, 5, 6, and 7) is generally π-excessive and therefore prone to electrophilic attack. chemicalbook.com The specific position of substitution is influenced by the substituents already present on the ring. Common electrophilic substitution reactions for benzimidazoles include nitration and halogenation. dnu.dp.ua The directing effect of the N-1 hydroxyl group and the 2-propyl group will determine the outcome of such reactions on this compound.

Nucleophilic Substitution:

Position 2 of the benzimidazole ring is π-deficient, making it the primary site for nucleophilic attack. chemicalbook.com However, in this compound, this position is already substituted with a propyl group. Therefore, direct nucleophilic substitution at C2 is unlikely unless the propyl group can act as a leaving group under specific conditions, which is generally not favorable.

Nucleophilic substitution reactions can also occur on the benzene ring, particularly if it is activated by electron-withdrawing groups. For instance, the nucleophilic replacement of a nitro group has been observed in certain benzimidazole N-oxide derivatives. researchgate.net

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity of reactions involving this compound is largely determined by the electronic properties of the benzimidazole ring and the directing effects of the substituents.

As mentioned previously, electrophilic substitution is expected to occur on the benzene portion of the ring system. The precise location of the incoming electrophile will depend on the combined directing influence of the fused imidazole (B134444) ring, the N-1 hydroxyl group, and the 2-propyl group.

In reactions where the N-1 hydroxyl group is the reactive center, such as in the formation of N-oxyl radicals, the regioselectivity concerns the subsequent reactions of this radical. For instance, in C-H functionalization reactions catalyzed by N-hydroxybenzimidazoles, the selectivity for which C-H bond is attacked depends on the substrate and the specific properties of the N-oxyl radical. nih.gov

Stereoselectivity would be a consideration in reactions that create a new chiral center. For example, if this compound or its derivatives were to react with a prochiral substrate, the formation of stereoisomers (enantiomers or diastereomers) would be possible. The inherent chirality of the reaction environment, which could be influenced by chiral catalysts or auxiliaries, would determine the stereochemical outcome.

Tautomerism and Isomerization Dynamics of this compound

Benzimidazoles are known to exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms in the imidazole ring. chemicalbook.com For this compound, the situation is more complex due to the presence of the N-1 hydroxyl group.

The primary tautomeric equilibrium for this compound would involve the migration of the proton from the N-3 position to the oxygen of the N-1 hydroxyl group, resulting in the formation of a nitrone-like tautomer, 2-propyl-1H-benzo[d]imidazole 3-oxide. This is a form of N-oxide tautomerism.

Furthermore, the potential for prototropic tautomerism between the N-1 hydroxyl group and the N-3 position can be influenced by the solvent and the electronic nature of other substituents on the benzimidazole ring. Studies on related benzimidazole systems have shown that tautomeric exchange in the imidazole unit can be observed in solution, for example, in wet chloroform-d. mdpi.comresearchgate.net This exchange leads to an averaging of NMR signals for the atoms involved in the tautomerism. mdpi.com

In the solid state, it is common for one tautomer to be preferentially stabilized in the crystal lattice. mdpi.comresearchgate.net X-ray diffraction studies would be necessary to definitively determine the solid-state structure of this compound and identify the dominant tautomeric form.

Isomerization in this compound could also involve rotational isomers (rotamers) if there is restricted rotation around single bonds, for instance, the bond connecting the propyl group to the benzimidazole ring.

Derivatization and Functionalization Strategies of 2 Propyl 1h Benzo D Imidazol 1 Ol

Modification at the Benzimidazole (B57391) Nitrogen Atoms (N-1 and N-3)

The two nitrogen atoms within the benzimidazole core of 2-Propyl-1H-benzo[d]imidazol-1-ol exhibit different reactivity profiles. The N-1 position is hydroxylated, making it a nucleophilic center and a site for potential redox chemistry, while the N-3 position, a tertiary amine, is also available for substitution.

The N-1 hydroxy group is a key feature, allowing for the generation of N-oxyl radicals. nih.govrsc.org These radicals are highly effective catalysts for hydrogen atom abstraction, facilitating a range of C-H functionalization reactions. nih.govrsc.org The reactivity of this N-1 position can be tuned by the substituents on the benzimidazole ring. nih.gov

While the N-1 position is hydroxylated, the N-3 position is a nucleophilic center that can be targeted for alkylation and acylation reactions. In analogous 1H-benzimidazole systems, N-alkylation is commonly achieved using alkyl halides in the presence of a base, such as sodium hydride. nih.gov Similarly, acylation can be performed to introduce various carbonyl-containing moieties. nih.gov These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics.

Table 1: Potential N-3 Substitution Reactions

Reagent ClassSpecific Reagent ExamplePotential Product Structure
Alkyl HalidesMethyl Iodide (CH₃I)1-Hydroxy-3-methyl-2-propyl-3H-benzo[d]imidazol-1-ium iodide
Acyl HalidesAcetyl Chloride (CH₃COCl)3-Acetyl-1-hydroxy-2-propyl-3H-benzo[d]imidazol-1-ium chloride
Benzyl HalidesBenzyl Bromide (C₆H₅CH₂Br)3-Benzyl-1-hydroxy-2-propyl-3H-benzo[d]imidazol-1-ium bromide

This table presents hypothetical reactions at the N-3 position based on known benzimidazole chemistry.

Functionalization of the Propyl Side Chain

The 2-propyl group offers a non-polar, aliphatic handle that can be functionalized to introduce new chemical properties. While less reactive than the heterocyclic core, the C-H bonds of the propyl chain can be targeted through various synthetic strategies.

One potential avenue is the oxidation of the propyl group. This could lead to the formation of alcohols, ketones, or carboxylic acids at different positions along the chain, depending on the reagents and reaction conditions. For instance, selective oxidation could yield 1-(1-hydroxy-1H-benzo[d]imidazol-2-yl)propan-2-one or 3-(1-hydroxy-1H-benzo[d]imidazol-2-yl)propanoic acid.

Another approach is halogenation, which would introduce a reactive handle for subsequent nucleophilic substitution reactions. This would allow for the attachment of a wide variety of functional groups, such as amines, azides, or thiols, thereby expanding the chemical diversity of the derivatives. The reactivity of related 2-hydroxyalkyl-substituted benzimidazoles in superacids suggests that the alkyl chain can be a site for reactions like Friedel-Crafts alkylation of arenes. beilstein-journals.org

Introduction of Diverse Substituents onto the Benzene (B151609) Ring of this compound

The benzene portion of the benzimidazole ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents that can modulate the electronic properties and biological activity of the molecule. msu.edu The positions of substitution (4, 5, 6, and 7) are influenced by the directing effects of the fused imidazole (B134444) ring.

Common electrophilic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Employing reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install halogen atoms (Br, Cl).

Sulfonation: Reacting with fuming sulfuric acid to add a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

Table 2: Examples of Benzene Ring Functionalization

Reaction TypeReagent(s)Potential Substituent
NitrationHNO₃, H₂SO₄-NO₂
BrominationBr₂, FeBr₃-Br
ChlorinationCl₂, AlCl₃-Cl
AcylationCH₃COCl, AlCl₃-COCH₃

This table illustrates common electrophilic substitution reactions applicable to the benzimidazole benzene ring.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov The this compound scaffold can serve as a versatile building block for the creation of novel hybrid molecules and conjugates.

By leveraging the functional groups introduced through the derivatization strategies described above, the core molecule can be covalently linked to other bioactive moieties. For example, a carboxylated derivative of the propyl side chain could be coupled to an amine-containing drug via amide bond formation. Similarly, a halogenated benzene ring could undergo palladium-catalyzed cross-coupling reactions to link to other aromatic systems.

The synthesis of benzimidazole-based hybrid molecules is an active area of research, with examples including conjugates with other heterocyclic systems, peptides, or natural products. nih.gov These hybrid molecules often exhibit synergistic or novel biological activities that are not observed with the individual components. The unique electronic properties conferred by the N-hydroxy group in this compound make it an intriguing candidate for the development of next-generation hybrid therapeutics.

Advanced Material Science and Supramolecular Chemistry of 2 Propyl 1h Benzo D Imidazol 1 Ol

Solid-State Phenomena and Polymorphism in 2-Propyl-1H-benzo[d]imidazol-1-ol

The solid-state behavior of benzimidazole (B57391) derivatives is a subject of significant scientific inquiry. Studies on the closely related compound, 2-propyl-1H-benzimidazole (2PrBzIm), provide critical insights into the phenomena likely governing this compound. Research has shown that 2-propyl-1H-benzimidazole exhibits complex polymorphic behavior that is dependent on temperature. researchgate.netresearchgate.net

Upon heating, the initial ordered form (Form I) undergoes an irreversible phase transition at approximately 384 K to a new polymorph, designated Form IIHT. researchgate.netresearchgate.net This transformation is reconstructive, involving substantial alterations in the crystal packing and a key conformational change in the molecule's propyl chain. researchgate.net Following this initial irreversible transition, Form II exhibits further, reversible phase transitions upon cooling. At 361 K, it converts to the IIRT form, and at 181 K, it transitions to the IILT form. researchgate.netresearchgate.net These three phases within Form II (IIHT, IIRT, and IILT) share nearly identical crystal packing but differ in the conformational specifics of the propyl chain, leading to their classification as 'conformational phases'. researchgate.net

Table 1: Polymorphic Transitions of 2-propyl-1H-benzimidazole

Transition Transition Temperature (K) Type Key Characteristics
Form I → Form IIHT 384 K Irreversible, Reconstructive Significant change in crystal packing and propyl chain conformation. researchgate.netresearchgate.net
Form IIHT → Form IIRT 361 K Reversible Conformational adjustment of the propyl chain. researchgate.net

Supramolecular Chirality and Chiroptical Responses (based on 2-propyl-1H-benzimidazole studies)

One of the most intriguing aspects of 2-propyl-1H-benzimidazole is its manifestation of supramolecular chirality. acs.orgresearchgate.net Although the molecule itself is achiral in solution due to the rapid rotation of the propyl group around a single bond, it crystallizes as a conglomerate, which is a mechanical mixture of crystals of the separate enantiomers. acs.orgresearchgate.net This crystallization behavior results in solid-state structures that exhibit distinct chiroptical properties, a phenomenon identified as persistent supramolecular chirality. acs.orgresearchgate.net

This emergent chirality is not a result of molecular chirality but arises from the specific, ordered arrangement of the achiral molecules within the crystal lattice. The propeller-like conformation adopted by the benzimidazole derivatives in the solid state contributes to this phenomenon. nih.govresearchgate.net The competition between potential molecular chirality and the dominant supramolecular chirality can be influenced by co-assembly with other molecules, such as chiral acids or metal ions, which can enhance and control the chiroptical responses. nih.govresearchgate.net This principle allows for the creation of materials with tunable chiroptical properties, such as circularly polarized luminescence (CPL), from achiral building blocks. nih.govnih.gov

Hydrogen Bond Networks and Crystal Engineering

The crystal architecture of benzimidazole derivatives is heavily influenced by hydrogen bonding. In the case of 2-propyl-1H-benzimidazole, the structural transformations between its polymorphs are directly linked to changes in the configuration of hydrogen-bonded molecular chains. researchgate.net The primary hydrogen bonding motif involves the nitrogen atoms of the imidazole (B134444) ring, leading to the formation of N-H···N hydrogen bonds that link molecules into chains. nih.gov

Crystal engineering leverages these predictable intermolecular interactions, particularly hydrogen bonds, to design and construct new molecular solids with desired properties. mdpi.com The strength and directionality of hydrogen bonds make them reliable tools for controlling molecular assembly. mdpi.com In the context of this compound, the N-H···N interactions, along with potentially weaker C-H···O and C-H···π interactions, would be the primary synthons for designing its supramolecular architecture. nih.govrsc.org The interplay between these hydrogen bond networks is critical in defining the crystal packing and, consequently, the polymorphic form of the compound. mdpi.com

Self-Assembly Processes and Nanostructure Formation

The principles of molecular self-assembly, driven by non-covalent interactions like hydrogen bonding and π-π stacking, are fundamental to the construction of well-defined nanostructures from basic molecular units. nih.gov While specific studies on the self-assembly of this compound into nanostructures are not extensively reported, the inherent properties of the benzimidazole core suggest a strong potential for such behavior.

The flat, aromatic benzimidazole system is conducive to π-π stacking, while the hydrogen-bonding capabilities of the imidazole ring provide directionality. This combination can lead to the formation of supramolecular polymers, which can further assemble into higher-order structures like nanofibers or nanotubes. nih.gov Amphiphilic molecules, in particular, are known to self-assemble in solution to form various nanostructures. semanticscholar.orgfu-berlin.dedntb.gov.ua By rationally designing benzimidazole derivatives, it is possible to create self-delivering supramolecular systems with tailored morphologies for various applications. nih.gov

Photophysical Properties and Potential Optoelectronic Applications

Benzimidazole derivatives are recognized for their interesting photophysical properties and have been investigated for applications in optoelectronics. These compounds often exhibit fluorescence and can be engineered to have specific light-absorbing and emitting characteristics.

Research into related N-(1H-Benzo[d]imidazol-2-yl) methanimine Schiff bases has shown that these molecules can possess modest HOMO-LUMO energy gaps and significant nonlinear optical (NLO) responses. dntb.gov.ua Such properties are indicative of potential for applications in second harmonic generation (SHG) and other optoelectronic devices. dntb.gov.ua The photophysical behavior of these compounds is often highly dependent on their solvent environment, with polar media enhancing properties like light-harvesting efficiency. dntb.gov.ua While the specific photophysical data for this compound are not detailed in the available literature, its structural similarity to other photoactive benzimidazoles suggests it could be a valuable scaffold for developing new materials for optoelectronic applications.

Liquid Crystal Behavior and Anisotropic Phases

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. mdpi.com The formation of liquid crystalline phases, or mesophases, is typically associated with molecules that have an anisotropic, often rod-like, shape, consisting of a rigid core and flexible terminal chains. mdpi.com

The imidazole ring system can be incorporated as a core component in liquid crystalline molecules. nih.gov For example, certain (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(alkoxy)benzoate derivatives have been synthesized and shown to exhibit enantiotropic smectic C phases. nih.gov However, there is no current evidence to suggest that this compound itself exhibits liquid crystal behavior. Its molecular structure, featuring a relatively compact benzimidazole core with a short propyl group, lacks the pronounced structural anisotropy typically required for the formation of stable mesophases. mdpi.com To induce liquid crystallinity, the molecule would likely need to be chemically modified, for instance, by attaching long alkyl or alkoxy chains to promote the necessary anisotropic packing.

Coordination Chemistry of 2 Propyl 1h Benzo D Imidazol 1 Ol As a Ligand

Binding Modes and Coordination Sites of 2-Propyl-1H-benzo[d]imidazol-1-ol with Metal Ions

This compound, a derivative of the benzimidazole (B57391) N-oxide family, presents two primary coordination sites for metal ions: the imine nitrogen atom of the benzimidazole ring and the oxygen atom of the N-1 hydroxyl group. This arrangement allows the ligand to act as a bidentate chelator, forming stable five-membered rings with metal centers.

The primary and most fundamental binding interaction of benzimidazole-based ligands with metal ions occurs through the lone pair of electrons on the sp²-hybridized imine nitrogen atom (N3). nih.govnih.gov This nitrogen atom acts as a Lewis base, donating its electron pair to an empty orbital of the metal ion (a Lewis acid) to form a coordinate covalent bond. nih.govjocpr.com This interaction is characteristic of numerous transition metal complexes with imidazole (B134444) and benzimidazole derivatives. jocpr.comjocpr.com The coordination of this nitrogen atom to a metal is typically confirmed by spectroscopic methods, such as a downfield shift of the C=N stretching frequency in FT-IR spectra. nih.gov

The N-1 hydroxyl group is a critical feature of this compound, enabling it to function as a bidentate ligand. Upon deprotonation, the resulting N-alkoxide oxygen atom becomes a potent coordination site. This allows the ligand to form a stable five-membered chelate ring with a metal ion, coordinating through both the imine nitrogen (N3) and the N-oxide oxygen (O1). This chelation significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate coordination, an effect known as the chelate effect.

The coordination of both the hard oxygen donor and the borderline nitrogen donor creates a specific ligand field around the metal center. The strength of this ligand field influences the electronic properties of the complex, including its color, magnetic behavior, and reactivity. In related systems, such as those with 2-(2-hydroxyphenyl)benzimidazole, coordination occurs via the imidazole nitrogen and the deprotonated phenolic oxygen, forming stable four-coordinate complexes with metals like Cu(II), Ni(II), and Zn(II). nih.gov The formation of N-H···O and O-H···N hydrogen bonds is also a significant feature in the solid-state structures of related hydroxy-substituted benzimidazoles, influencing their supramolecular assembly. nih.gov

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically follows established procedures for benzimidazole derivatives. A common method involves the reaction of the ligand with a metal salt, such as a chloride, acetate, or nitrate (B79036) salt, in a suitable solvent like ethanol (B145695) or methanol. nih.gov The deprotonation of the N-1 hydroxyl group can be facilitated by the addition of a mild base or may occur directly upon reaction with a metal salt of a weak acid, like metal acetates. The resulting complexes often precipitate from the reaction mixture and can be purified by recrystallization from solvents like DMF or DMSO. nih.gov

General Synthetic Scheme: M(X)n + 2 L → [M(L)₂X(n-2)] + 2 HX (where M = metal ion, L = deprotonated 2-propyl-1H-benzo[d]imidazol-1-olate, X = anion like Cl⁻ or CH₃COO⁻)

Structural characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Confirms coordination by showing a shift in the ν(C=N) band to a lower frequency and the disappearance of the ν(O-H) band, indicating deprotonation and coordination of the N-oxide oxygen. New bands at lower wavenumbers corresponding to ν(M-N) and ν(M-O) vibrations also appear. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes show shifts in the ligand-centered π → π* and n → π* transitions. For transition metal complexes, d-d electronic transitions can be observed in the visible region, providing information about the coordination geometry and ligand field strength. nih.govmdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and confirm complex formation, which is evidenced by shifts in the signals of nuclei near the coordination sites.

Mass Spectrometry: Confirms the molecular weight of the new complex and helps establish the ligand-to-metal stoichiometry. nih.gov

X-ray Crystallography: Provides unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and details of the coordination sphere. nih.gov

While no specific crystal structures for metal complexes of this compound are reported, data from analogous benzimidazole-phenol complexes can provide expected structural parameters. nih.gov

Table 1: Typical Structural Parameters for Metal Complexes with N,O-donating Benzimidazole Ligands

ParameterZn-ComplexCu-ComplexNi-Complex
Coordination Geometry TetrahedralSquare PlanarSquare Planar/Octahedral
M-N Bond Length (Å) ~2.09~2.01~1.93
M-O Bond Length (Å) ~2.00~1.94~1.88
N-M-O Bite Angle (°) ~90~90~90
Data derived from related structures reported in the literature. nih.gov

Electronic Structure and Spin States of Metal-2-Propyl-1H-benzo[d]imidazol-1-ol Complexes

The electronic properties of metal complexes are dictated by the identity of the metal ion and the ligand field imposed by the coordinating atoms. The {N, O} donor set of the deprotonated 2-propyl-1H-benzo[d]imidazol-1-olate ligand creates a moderately strong ligand field. This field removes the degeneracy of the metal's d-orbitals, and the magnitude of this splitting determines the spin state of the complex.

For transition metal ions with d⁴–d⁷ electron configurations, such as Cr(II), Mn(II), Fe(II), and Co(II), the ligand field strength determines whether a high-spin or low-spin complex is formed.

Low-Spin State: A strong ligand field leads to a large energy gap between the lower and higher energy d-orbitals, causing electrons to pair up in the lower orbitals. These complexes are often diamagnetic or have low magnetic moments.

High-Spin State: A weak ligand field results in a smaller energy gap, and electrons will occupy the higher energy orbitals before pairing, maximizing the total electron spin. These complexes are paramagnetic.

In some cases, particularly with Fe(II) and Co(II), the ligand field strength may be close to the electron pairing energy, leading to a spin-crossover (SCO) phenomenon, where the complex can switch between high-spin and low-spin states in response to external stimuli like temperature or light. Studies on related Fe(II) complexes with tridentate and bidentate pyridyl-benzimidazole ligands have shown both stable low-spin states and temperature-induced spin-crossover behavior, highlighting the sensitivity of the spin state to the precise nature of the ligand. mdpi.com The electronic structure and potential for interesting magnetic properties in complexes of this compound would be a subject for detailed experimental and computational investigation. nih.gov

Applications of this compound Metal Complexes in Material Science

While specific applications for metal complexes of this compound have not been detailed, the broader family of benzimidazole-metal complexes has shown significant promise in various areas of material science.

Coordination Polymers and MOFs: The ability of benzimidazole ligands to bridge metal centers allows for the construction of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.gov These materials have potential applications in gas storage, separation, and catalysis.

Photocatalysis: Copper complexes with benzimidazole-based ligands have been investigated for their ability to photocatalytically degrade organic pollutants, such as antibiotics, in wastewater. mdpi.com The conjugated π-system of the ligand facilitates light absorption and charge transfer processes essential for photocatalysis.

Polymer Additives: Metal complexes of substituted benzimidazoles have been synthesized and tested as novel photostabilizers for polymers like rigid PVC, demonstrating their potential to improve the material's durability against light-induced degradation. ekb.eg

The combination of a robust heterocyclic scaffold, versatile chelating ability, and the steric influence of the propyl group makes this compound a promising ligand for the development of new functional materials.

Catalytic Applications of 2 Propyl 1h Benzo D Imidazol 1 Ol and Its Derivatives

Role of the Benzimidazole (B57391) Framework in Catalytic Systems

The benzimidazole scaffold is a privileged structure in catalysis due to its excellent coordination capabilities with a variety of metal centers and its ability to act as a stable, tunable ligand. The two nitrogen atoms in the imidazole (B134444) ring can coordinate to metals, forming stable complexes that can catalyze a wide array of organic transformations. The aromatic benzofusion provides thermal and chemical stability to the resulting catalysts.

The introduction of an N-hydroxy group at the 1-position, as seen in 2-Propyl-1H-benzo[d]imidazol-1-ol, adds a crucial dimension to its catalytic potential. N-hydroxybenzimidazoles (NHBIs) are precursors to N-oxyl radicals, which are highly effective in mediating hydrogen atom transfer (HAT) reactions. nih.govrawdatalibrary.net This functionality allows NHBIs to act as organoradical catalysts, facilitating direct C-H functionalization reactions without the need for transition metals in some cases. nih.govscispace.com

The versatility of the benzimidazole framework allows for systematic structural modifications. Substituents can be introduced at the 2-position (such as the propyl group in the title compound), on the benzene (B151609) ring, or as an N-alkyl group at the 3-position. nih.gov These modifications can fine-tune the electronic and steric properties of the catalyst, thereby influencing its reactivity and selectivity. For instance, the bond dissociation energies (BDEs) of the O-H bond in NHBIs, a key parameter for their HAT reactivity, can be modulated over a wide range by such substitutions. nih.gov

Heterogeneous and Homogeneous Catalysis by this compound Complexes or Adducts

Homogeneous Catalysis:

The primary catalytic applications of N-hydroxybenzimidazoles, including derivatives of this compound, have been demonstrated in homogeneous catalysis. As organoradical catalysts, NHBIs are soluble in common organic solvents and can effectively catalyze reactions in the liquid phase. Their ability to generate N-oxyl radicals in situ makes them potent catalysts for various transformations. nih.govrsc.org

Furthermore, NHBIs can participate in cooperative catalysis with metal complexes. For example, a copper/NHBI co-catalyzed system has been developed for the synthesis of 2-phosphonopyrroles. rawdatalibrary.netrsc.org In this system, the NHBI plays a dual role in both the initial annulation step and the subsequent aromatization, highlighting the synergistic potential of combining NHBIs with transition metals.

Heterogeneous Catalysis:

While there is a lack of specific literature on the application of this compound in heterogeneous catalysis, the broader benzimidazole scaffold has been successfully incorporated into heterogeneous catalytic systems. A common strategy involves the integration of benzimidazole-containing ligands into metal-organic frameworks (MOFs). MOFs offer high surface areas, tunable porosity, and the potential for catalyst recycling. Although not specifically demonstrated for the title compound, the functional groups of this compound could potentially be used to anchor it to solid supports, thereby creating heterogeneous catalysts.

Specific Organic Transformations Catalyzed by this compound Derived Catalysts (e.g., Oxidation, Coupling Reactions)

Research into the catalytic activity of N-hydroxybenzimidazoles has identified their efficacy in several key organic transformations, primarily centered around C-H functionalization.

Benzylic C-H Amination:

NHBI derivatives have been shown to be effective organoradical catalysts for the amination of benzylic C-H bonds. In a model reaction, the amination of ethylbenzene (B125841) with diethyl azodicarboxylate was significantly more efficient when catalyzed by certain NHBI derivatives compared to the commonly used N-hydroxyphthalimide (NHPI). rsc.org The yield of the aminated product varied depending on the substituents on the NHBI framework, underscoring the tunability of these catalysts. nih.govrsc.org

Synthesis of Acyl Fluorides:

A novel, metal-free, and non-photolytic method for the synthesis of acyl fluorides from aldehydes has been developed using catalytic amounts of NHBI derivatives. nih.govrsc.org The NHBI catalyst, in conjunction with a fluorine atom transfer reagent like Selectfluor, facilitates the direct conversion of an aldehydic C-H bond into a C-F bond. nih.gov This transformation is significant as acyl fluorides are valuable reagents in synthetic and biological chemistry. nih.gov

Synthesis of 2-Phosphonopyrroles:

A copper/NHBI co-catalyzed cascade [3+2] annulation-aromatization reaction has been reported for the synthesis of 2-phosphonopyrroles. rawdatalibrary.netrsc.org This demonstrates the utility of NHBIs in more complex, multi-step transformations in cooperation with transition metals.

The following interactive table summarizes the catalytic performance of selected N-hydroxybenzimidazole derivatives in the benzylic C-H amination of ethylbenzene.

CatalystYield of Aminated Product (%)
N-hydroxyphthalimide (NHPI)Moderate
N-hydroxybenzimidazole (1d)Higher than NHPI

Note: "1d" refers to a specific NHBI derivative as designated in the source literature. The term "Moderate" indicates the qualitative yield reported in the study.

Mechanistic Aspects of Catalysis Mediated by this compound

The catalytic activity of this compound and its derivatives is primarily rooted in their ability to form stable N-oxyl radicals, which are key intermediates in hydrogen atom transfer (HAT) processes.

The general mechanism involves the in situ generation of the N-oxyl radical from the N-hydroxybenzimidazole precursor. This radical is a potent hydrogen atom abstractor. In the case of C-H functionalization, the N-oxyl radical selectively abstracts a hydrogen atom from a C-H bond of the substrate, generating a carbon-centered radical and the parent N-hydroxybenzimidazole. This carbon-centered radical can then react with another reagent (e.g., an aminating agent or a fluorine source) to form the final product. The N-hydroxybenzimidazole is then regenerated, completing the catalytic cycle.

The efficiency and selectivity of this process are governed by the bond dissociation energy (BDE) of the O-H bond in the N-hydroxybenzimidazole and the strength of the C-H bond in the substrate. The substituents on the benzimidazole framework play a crucial role in modulating this BDE, allowing for the fine-tuning of the catalyst's reactivity. nih.gov For instance, DFT calculations have shown that the BDE values for the O-H bond in NHBIs can be varied by approximately 10 kcal/mol through simple structural modifications. nih.gov

In co-catalyzed systems, such as the copper/NHBI-mediated synthesis of 2-phosphonopyrroles, the mechanism is more intricate. The NHBI is believed to play a crucial role in both the annulation and aromatization steps, likely through a combination of HAT and other electronic interactions with the copper center and the substrates. rawdatalibrary.net

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorCatalystSolventYield (%)Purification MethodReference
o-Phenylenediamine + propionaldehydeHCl (conc.)Ethanol72Recrystallization
2-Chloroacetate + 1H-imidazoleK₂CO₃DMF68Column Chromatography

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., propyl chain integration at δ ~0.94 ppm for terminal CH₃ in DMSO-d₆) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., LCMS m/z 161.20 [M+H]⁺) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for imidazole) .
  • Melting Point : Compare experimental values (e.g., 154–158°C) with literature to assess purity .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electronic structure and reactivity. Steps include:

Geometry Optimization : Use software (e.g., Gaussian, ORCA) to minimize energy.

Electron Density Analysis : Map HOMO-LUMO gaps to predict redox behavior .

Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate aqueous environments.

Validation : Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data .

Advanced: What strategies are used to assess the bioactivity of this compound derivatives?

Methodological Answer:
Biological evaluation involves:

  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., cytochrome P450) using AutoDock or Schrödinger .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., propargyl or fluorophenyl groups) to enhance potency .

Q. Table 2: Example Bioactivity Data

DerivativeTargetIC₅₀ (µM)MechanismReference
2-Propyl-1H-benzimidazoleCYP45012.3Competitive inhibition
Propargyl-substituted analogEGFR kinase8.7ATP-binding blockade

Advanced: How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

Reproducibility Checks : Repeat experiments under identical conditions .

High-Resolution MS : Confirm molecular formula accuracy (e.g., ±0.001 Da) .

Variable Temperature NMR : Detect tautomeric equilibria (e.g., imidazole ring proton shifts) .

Cross-Validation : Compare with databases (PubChem, Reaxys) to identify outliers .

Advanced: What are the challenges in crystallizing this compound for X-ray studies?

Methodological Answer:
Crystallization difficulties often stem from:

  • Flexible Propyl Chain : Hinders lattice packing. Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane).
  • Hygroscopicity : Store samples under inert gas.
  • Data Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters .

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